molecular formula C6H12ClNO2 B1321823 Methyl 1-(aminomethyl)cyclopropanecarboxylate CAS No. 914226-26-9

Methyl 1-(aminomethyl)cyclopropanecarboxylate

Cat. No.: B1321823
CAS No.: 914226-26-9
M. Wt: 165.62 g/mol
InChI Key: BQNOIBDCWPBGAS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Methyl 1-(aminomethyl)cyclopropanecarboxylate, also known as methyl-ACC, is the enzyme ACC oxidase (ACO), which plays a crucial role in the biosynthesis of the plant hormone ethylene . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .

Mode of Action

Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), the direct precursor of ethylene, acts as an agonist of ethylene response in plants . Unlike some ACC analogs that have been identified as ethylene antagonists competitively binding with ACO, methyl-ACC enhances ethylene-related responses .

Biochemical Pathways

Methyl-ACC triggers enhanced ethylene-related responses in plants similar to the effects of ACC . These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . The upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment suggests that it affects the ethylene biosynthesis pathway .

Result of Action

The action of methyl-ACC results in enhanced ethylene-related responses in plants . These include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .

Action Environment

Given that ethylene is known to regulate responses to numerous stresses such as drought, flooding, high salinity, and low temperature , it’s plausible that these environmental factors may also influence the action of methyl-ACC

Biochemical Analysis

Biochemical Properties

Methyl 1-(aminomethyl)cyclopropanecarboxylate plays a significant role in biochemical reactions, particularly in the ethylene biosynthesis pathway. It interacts with the enzyme ACC oxidase, which catalyzes the conversion of 1-aminocyclopropane-1-carboxylate to ethylene. As a structural analog of 1-aminocyclopropane-1-carboxylate, this compound can act as an agonist, enhancing ethylene-related responses in plants . This interaction is crucial for understanding the regulation of ethylene biosynthesis and its impact on plant physiology.

Cellular Effects

This compound has been shown to influence various cellular processes in plants. It enhances ethylene-related responses, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . These effects are mediated through the upregulation of ethylene biosynthesis genes and the modulation of cell signaling pathways involved in ethylene response.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ACC oxidase, the key enzyme in the ethylene biosynthesis pathway. By acting as a structural analog of 1-aminocyclopropane-1-carboxylate, it binds to ACC oxidase and enhances its activity, leading to increased ethylene production . This binding interaction is crucial for the compound’s role as an ethylene agonist and its effects on plant physiology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent ethylene-related responses in plants

Metabolic Pathways

This compound is involved in the ethylene biosynthesis pathway, interacting with enzymes such as ACC oxidase. This interaction leads to the conversion of 1-aminocyclopropane-1-carboxylate to ethylene, a key phytohormone regulating various physiological processes in plants . The compound’s role in this metabolic pathway highlights its importance in understanding ethylene biosynthesis and its impact on plant growth and development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is likely transported through specific transporters or binding proteins that facilitate its movement within plant tissues . Understanding the mechanisms of transport and distribution is crucial for optimizing its use as a plant growth regulator.

Subcellular Localization

This compound’s subcellular localization is important for its activity and function. The compound may be directed to specific compartments or organelles within plant cells through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(aminomethyl)cyclopropanecarboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 1-(aminomethyl)cyclopropanecarboxylate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in ethylene biosynthesis and its effects on plant physiology.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Employed as a plant growth regulator to enhance crop yield and postharvest quality

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(aminomethyl)cyclopropanecarboxylate is unique due to its specific structural modifications that enhance its activity as an ethylene agonist. This makes it particularly effective as a plant growth regulator compared to other similar compounds .

Properties

IUPAC Name

methyl 1-(aminomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-5(8)6(4-7)2-3-6/h2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIHWQKTYOKPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared in analogy to Compound W in Example 20 by using 1-(aminomethyl)cyclopropanecarboxylic acid (CAS number: 139132-50-6, J&K; for its synthesis, please refer to: Mertin A., et al. Synlett, 1991, 2, 87-9) instead of DL-3-aminoisobutyric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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